(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules. The presence of the carboxylic acid and hydrochloride groups further enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method includes the reduction of a 2,3-disubstituted piperidine derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium or platinum catalyst under mild temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes using specific reductases can be employed to convert the precursor molecules into the desired chiral product. This method is advantageous due to its high efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form different piperidine derivatives.
Substitution: The hydrochloride group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, which can be further functionalized for use in pharmaceuticals and other applications.
Scientific Research Applications
(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The piperidine ring allows for strong binding interactions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-hydroxy-2-piperidinecarboxylic acid hydrochloride
- (2S,3S)-H-Abu(3-N3)-OH hydrochloride
Uniqueness
(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
IUPAC Name |
(2S,3S)-2-methylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYEWGRLZUUDY-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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